molecular formula C27H29N3O2S2 B11525615 N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B11525615
M. Wt: 491.7 g/mol
InChI Key: DZQABOBRNTXZQB-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and various aromatic and aliphatic substituents

Preparation Methods

The synthesis of N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable α-haloketone with thiourea to form the thiazole ring.

    Introduction of the Phenylimino Group: The thiazole intermediate is then reacted with aniline derivatives to introduce the phenylimino group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new organic compounds.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can be compared with similar compounds such as:

    N,N-dimethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups, which can affect its reactivity and biological activity.

    N,N-diethyl-4-[(2Z)-3-hexyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide: This variant has a hexyl group instead of a phenylethyl group, leading to differences in its physical and chemical properties.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

N,N-diethyl-4-[3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C27H29N3O2S2/c1-3-29(4-2)34(31,32)25-17-15-23(16-18-25)26-21-33-27(28-24-13-9-6-10-14-24)30(26)20-19-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3

InChI Key

DZQABOBRNTXZQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4

Origin of Product

United States

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